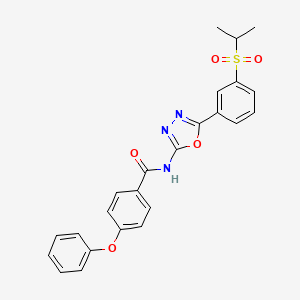![molecular formula C19H15ClF2N2O3 B2950019 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol CAS No. 1435979-85-3](/img/structure/B2950019.png)
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol is a novel pyridazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of several enzymes, including PDE5 and PDE10, which are involved in various physiological processes.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has several potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to improve cognitive function in animal models of these diseases.
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol is not fully understood. However, it is known to be a potent inhibitor of PDE5 and PDE10, which are enzymes that degrade cyclic nucleotides such as cGMP and cAMP. By inhibiting these enzymes, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol increases the levels of these cyclic nucleotides, which can have various physiological effects.
Biochemische Und Physiologische Effekte
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to have several biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. Additionally, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to have vasodilatory effects, which can have implications for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol in lab experiments is its potency. This compound has been shown to be a potent inhibitor of PDE5 and PDE10, which makes it a useful tool for studying the physiological effects of these enzymes. Additionally, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to be relatively stable, which makes it easier to handle in lab experiments. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol. One of the most promising directions is in the development of new treatments for neurodegenerative diseases. The neuroprotective effects of this compound make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with similar effects. Finally, the use of 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol in combination with other drugs could have synergistic effects, which could lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol involves several steps. The starting material is 4-(difluoromethoxy)-3-methoxybenzaldehyde, which is reacted with 4-chlorophenylhydrazine to obtain the hydrazone intermediate. This intermediate is then reacted with 2-cyanopyridine in the presence of a base to form the pyridazine ring. The final step involves the reduction of the cyano group to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2O3/c1-26-17-9-11(2-7-16(17)27-19(21)22)8-13-10-15(23-24-18(13)25)12-3-5-14(20)6-4-12/h2-7,9-10,19H,8H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQZLFRLGKIKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-(4-(difluoromethoxy)-3-methoxybenzyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

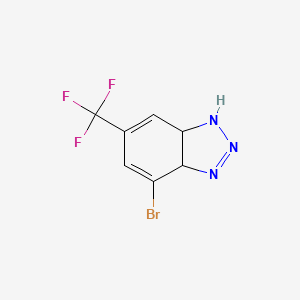
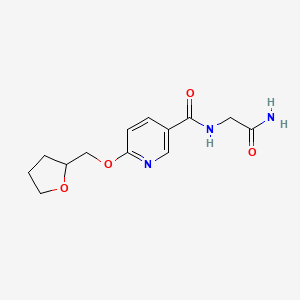
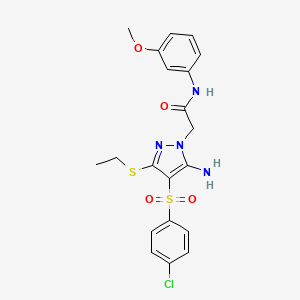
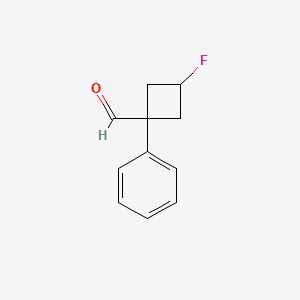
![N-(cyanomethyl)-N-ethyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2949943.png)
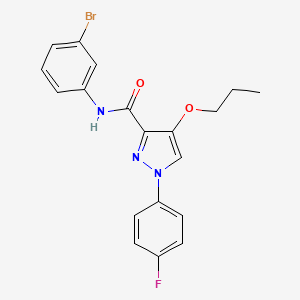
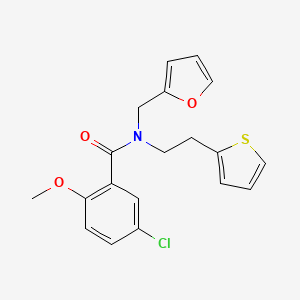
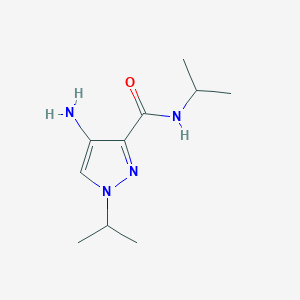
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2949950.png)
![3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B2949951.png)
![(2Z)-3-ethoxy-2-[(2-nitrophenyl)sulfonyl]-1-phenylprop-2-en-1-one](/img/structure/B2949953.png)
![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitrobenzamide](/img/structure/B2949954.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2949955.png)
